molecular formula C33H39KN2O8S2 B016630 Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate CAS No. 449175-58-0

Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Cat. No. B016630
CAS RN: 449175-58-0
M. Wt: 694.9 g/mol
InChI Key: TXHLSXTWJSEINP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, also known as Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, is a useful research compound. Its molecular formula is C33H39KN2O8S2 and its molecular weight is 694.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Near-Infrared Photocatalysis

Cyanines are often selected for applications like fluorescent probes, phototherapy, and photovoltaics . They are used in near-infrared light photocatalysis, which is a new field of investigation . The longer wavelengths involved in this process make the irradiation compatible with biological tissues and ensure the safety of the operator .

Fluorescent Probes

Cyanines are used as fluorescent probes due to their interesting properties such as excited states, fluorescence, redox activity, and energy transfer . These properties make cyanines easily accessible and highly tunable .

Phototherapy

Cyanines are used in phototherapy, a treatment that uses light to improve health . Their properties make them suitable for this application .

Photovoltaics

Cyanines are used in photovoltaics, the conversion of light into electricity . Their properties make them ideal for this application .

Biomedical Imaging and Biomolecule Labeling

Cyanines are utilized in biomedical imaging and biomolecule labeling, for example in single-molecule fluorescence microscopy (SMFM) or fluorescence resonance energy transfer (FRET), nucleic acid detection, and cancer imaging .

Biomedical Screening Techniques

Cyanines are used in biomedical screening techniques . Their excellent spectral properties including broad wavelength tunability, sharp fluorescence bands, and high sensitivity make them indispensable in these applications .

Analyte-Responsive Fluorescent Probes in Optoelectronic Applications

Cyanines are used as analyte-responsive fluorescent probes in optoelectronic applications . Their ability to photoswitch makes them well-suited for stochastic super-resolution microscopy techniques such as STORM and dSTORM .

Cross-Linking Systems, Labels, Tags, and Probes

Heterobifunctional fluorescent dyes, including cyanines, have garnered interest in recent years due to their utility in studying interactions between biomolecules and small molecules . By incorporating chemically compatible reactive functional groups, they can be used as cross-linking systems, labels, tags, and probes to study and quantify biological systems .

properties

IUPAC Name

potassium;(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHLSXTWJSEINP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39KN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747392
Record name Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

CAS RN

449175-58-0
Record name Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 2
Reactant of Route 2
Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 3
Reactant of Route 3
Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 4
Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 5
Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Reactant of Route 6
Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

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